N-(2,3-Dimethylcyclohexyl)-6-[(2-fluorophenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
This compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxamide class, characterized by a quinoline core substituted with a carboxamide group at position 3, a sulfamoyl group at position 6, and a 2,3-dimethylcyclohexyl moiety at the N-position. Its structural complexity suggests a focus on optimizing pharmacokinetic properties, including solubility and metabolic stability, through strategic substitution patterns.
Properties
Molecular Formula |
C24H26FN3O4S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-6-[(2-fluorophenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H26FN3O4S/c1-14-6-5-9-20(15(14)2)27-24(30)18-13-26-21-11-10-16(12-17(21)23(18)29)33(31,32)28-22-8-4-3-7-19(22)25/h3-4,7-8,10-15,20,28H,5-6,9H2,1-2H3,(H,26,29)(H,27,30) |
InChI Key |
NULDWJDISQXNFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Biological Activity
N-(2,3-Dimethylcyclohexyl)-6-[(2-fluorophenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial and anticancer properties. This article explores the biological activities of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Quinoline ring system
- Functional Groups :
- Sulfamoyl group (enhances solubility and biological activity)
- Carboxamide group (influences binding interactions)
- Fluorophenyl substituent (potentially increases potency)
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The process often includes:
- Formation of the quinoline scaffold.
- Introduction of the sulfamoyl and carboxamide groups through nucleophilic substitution reactions.
- Characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm structure.
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:
- Mechanism of Action : Induction of apoptosis in cancer cells via oxidative stress pathways.
- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer), and others.
In a comparative study, this compound exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin but with a distinct mechanism that warrants further investigation for optimization .
Antibacterial Activity
Quinoline derivatives are also recognized for their antibacterial properties. The biological evaluation against various bacterial strains revealed:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Results : The compound demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MIC) indicating effectiveness against Gram-positive bacteria but less so against Gram-negative strains .
Case Studies
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets:
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Analysis
The target compound shares structural similarities with several derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxamides but differs in key substituents:
- Sulfamoyl Group: Compared to 6-(N-(3-Methoxyphenyl)sulfamoyl)-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (), the substitution of 2-fluorophenyl (electron-withdrawing) in place of 3-methoxyphenyl (electron-donating) may alter electronic density, affecting target binding or metabolic stability .
Molecular Weight and Formula
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- The 2,3-dimethylcyclohexyl group in the target compound likely increases lipophilicity compared to analogues with smaller alkyl or polar substituents (e.g., 2-methylcyclohexyl in or methoxyphenyl in ). This could enhance membrane permeability but reduce aqueous solubility .
- The 2-fluorophenyl sulfamoyl group may improve metabolic stability compared to methoxyphenyl analogues, as fluorine often reduces oxidative metabolism .
Binding Affinity and Selectivity
- Kinase Inhibition: The 4-oxo-1,4-dihydroquinoline scaffold is associated with kinase inhibition (e.g., EGFR, VEGFR). Bulkier substituents (e.g., adamantyl in ) may enhance selectivity by filling hydrophobic pockets, while polar groups (e.g., methoxy in ) might improve solubility but reduce affinity .
- Antimicrobial Activity : Sulfamoyl-containing derivatives (e.g., and target compound) could target bacterial dihydrofolate reductase (DHFR), with fluorine enhancing potency against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
